molecular formula C10H15N5O3 B3981306 ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate

ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate

Cat. No. B3981306
M. Wt: 253.26 g/mol
InChI Key: VYZXVFJWMDEVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate, also known as ETPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. ETPC is a piperazine derivative that has a triazole ring attached to it. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate has been studied for its potential applications in drug discovery and development. The compound has been shown to possess antitumor, antifungal, and antibacterial activities. This compound has also been studied as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and has been targeted for the treatment of type 2 diabetes. In addition, this compound has been studied for its potential use as a radiotracer for imaging purposes.

Mechanism of Action

The mechanism of action of ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate is not fully understood. However, studies have shown that the compound exerts its antitumor activity by inducing apoptosis, which is a programmed cell death process. This compound has also been shown to inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis. In addition, this compound has been shown to inhibit DPP-IV activity, which may lead to improved glucose metabolism.

Advantages and Limitations for Lab Experiments

Ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize, and its antitumor, antifungal, and antibacterial activities make it a promising candidate for drug discovery and development. However, this compound has some limitations for lab experiments. The compound is not very soluble in water, which may limit its use in some assays. In addition, the mechanism of action of this compound is not fully understood, which may make it challenging to optimize its use in drug discovery and development.

Future Directions

There are several future directions for the study of ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate. One direction is to further investigate the mechanism of action of the compound. Understanding how this compound exerts its antitumor, antifungal, and antibacterial activities could lead to the development of more effective drugs. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. In addition, this compound could be further studied for its potential use as a radiotracer for imaging purposes. Finally, this compound could be studied for its potential use in combination with other drugs to improve their efficacy.

properties

IUPAC Name

ethyl 4-(1H-1,2,4-triazole-5-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c1-2-18-10(17)15-5-3-14(4-6-15)9(16)8-11-7-12-13-8/h7H,2-6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZXVFJWMDEVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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